Perfluorooctanoyl chloride

Descripción general

Descripción

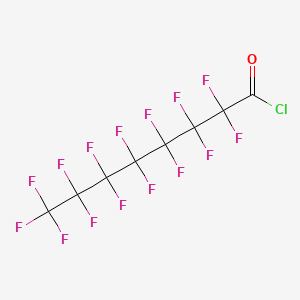

Perfluorooctanoyl chloride is an organic compound with the molecular formula C8ClF15O and a molecular weight of 432.514 g/mol . It is also known by other names such as pentadecafluorooctanoyl chloride and perfluorocaprylic chloride . This compound is a colorless to pale yellow liquid with a pungent odor . It is primarily used as an intermediate in the synthesis of various fluorinated compounds.

Métodos De Preparación

Perfluorooctanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of perfluorooctanoic acid with thionyl chloride (SOCl2) to produce this compound . The reaction is typically carried out under reflux conditions, and the product is purified by distillation. Another method involves the fluorination of octanoyl chloride using elemental fluorine or a fluorinating agent .

Análisis De Reacciones Químicas

Perfluorooctanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form perfluorooctanoic acid and hydrochloric acid.

Reduction: It can be reduced to perfluorooctanol using reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Reagent for Synthesis : Perfluorooctanoyl chloride is extensively used as a reagent in the synthesis of fluorinated compounds. These compounds are crucial in various chemical processes, including the development of pharmaceuticals and agrochemicals .

- Surface Modification : It is employed in surface fluorination processes to enhance the properties of materials, such as improving anti-biofouling characteristics in membranes used for water purification .

2. Biology

- Fluorinated Surfactants : The compound is utilized in preparing fluorinated surfactants that have applications in biological research, particularly in studies involving cell membranes and interactions with biomolecules .

- Drug Development : Fluorinated compounds derived from this compound are investigated for their potential use in drug delivery systems and as imaging agents due to their biocompatibility .

3. Medicine

- Diagnostic Agents : Its derivatives are explored as diagnostic agents in medical imaging, owing to their unique properties that enhance imaging contrast and resolution .

- Pharmaceuticals : The compound plays a role in developing various pharmaceuticals, particularly those requiring specific fluorination for enhanced efficacy and stability.

4. Industry

- Non-stick Coatings : this compound is used in producing non-stick coatings for cookware and industrial applications, providing resistance to chemicals and high temperatures .

- Water and Oil Repellents : It contributes to developing water-repellent textiles and coatings that resist staining and degradation from environmental factors .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Synthesis of fluorinated compounds | Enhances chemical stability |

| Biology | Preparation of surfactants | Improves biomolecular interactions |

| Medicine | Diagnostic imaging agents | Increases imaging quality |

| Industry | Non-stick coatings | Provides high-temperature resistance |

Table 2: Case Studies on this compound Applications

Mecanismo De Acción

The mechanism of action of perfluorooctanoyl chloride involves its reactivity with nucleophiles. The compound’s high electronegativity due to the presence of fluorine atoms makes it highly reactive towards nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparación Con Compuestos Similares

Perfluorooctanoyl chloride is similar to other perfluoroalkyl compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) . it is unique in its ability to act as an acylating agent, making it valuable in the synthesis of various fluorinated derivatives . Other similar compounds include perfluorocaprylic chloride and perfluorooctyl chloride .

Actividad Biológica

Perfluorooctanoyl chloride (PFOCT-Cl), also known as pentadecafluorooctanoyl chloride, is a synthetic organochlorine compound primarily used as a reagent in organic synthesis. Its structure consists of a linear chain of eight carbon atoms, fully fluorinated, with a carbonyl chloride functional group that contributes to its reactivity. Due to its environmental persistence and potential health risks, the use of PFOCT-Cl has been restricted in recent years.

Hydrolysis Product: Perfluorooctanoic Acid

The biological activity of PFOCT-Cl is largely associated with its hydrolysis product, perfluorooctanoic acid (PFOA). PFOA has been extensively studied for its toxicological effects and potential health risks, including developmental toxicity and immunotoxicity. Research indicates that PFOA can disrupt lipid metabolism and has been linked to adverse reproductive and developmental outcomes in animal studies .

Health Effects

- Reproductive and Developmental Toxicity : Studies have shown that exposure to PFOA can lead to fetal toxicity, reduced birth weight, and developmental delays. In animal models, adverse effects include early embryonic loss and decreased postnatal body weight .

- Immunotoxicity : PFOA exposure has been associated with immune system effects, including altered antibody responses and increased susceptibility to infections .

PFOA acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which may explain some of its liver-related toxicities. Increased liver weight and hepatocellular hypertrophy have been observed in animal studies following PFOA exposure .

Case Studies

- Developmental Toxicity in Rats : A study demonstrated that pregnant rats exposed to PFOA exhibited significant fetal toxicity at doses that also affected maternal health. The findings indicated a clear dose-response relationship between PFOA exposure and adverse developmental outcomes .

- Immunotoxicity Assessment : Research involving human populations exposed to PFOA revealed correlations between serum levels of the compound and decreased vaccine response rates, highlighting its potential impact on immune function in children .

Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| DeWitt et al. (2016) | Immunotoxicity | Identified immune suppression linked to PFOA exposure in laboratory animals. |

| Grandjean et al. (2017) | Developmental Effects | Reported reduced antibody responses in children correlated with prenatal PFOA exposure. |

| Kato et al. (2011) | Serum Levels | Documented trends in serum levels of PFOA in the general population over time, indicating environmental persistence despite regulatory efforts. |

Pharmacokinetics

Pharmacokinetic studies have shown that PFOA has a long half-life in humans, ranging from 5 to 15 years, which raises concerns about bioaccumulation and chronic exposure effects .

Applications in Material Science

PFOCT-Cl is also utilized in material science for surface modifications aimed at improving anti-biofouling properties. For instance, modifying poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels with PFOCT-Cl resulted in significant reductions in protein and bacterial adhesion due to the creation of a hydrophobic surface layer .

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of perfluorooctanoyl chloride, and how are they experimentally determined?

- Methodological Answer: this compound (CAS 335-64-8) has a molecular formula of C₈ClF₁₅O, molecular weight of 432.51 g/mol, and a boiling point of 129–130°C at 744 mmHg. Key identifiers include its InChIKey (AQQBRCXWZZAFOK-UHFFFAOYSA-N) and refractive index (1.3045). Experimental determination involves gas chromatography (GC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. Cross-validation with NIST reference data ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Safety measures include:

- Avoiding solo work during high-risk procedures (e.g., distillation).

- Regular checks for peroxide formation using inhibitors (e.g., BHT) and visual inspection for crystalline deposits.

- Using amber glassware and flashlights to detect solids in opaque containers.

- Immediate disposal of contaminated samples. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

- Methodological Answer: It is synthesized via electrochemical fluorination (ECF) of octanoyl chloride, yielding perfluorooctanoyl fluoride, which is hydrolyzed to the acid and converted to the chloride. Capillary GC with internal standards (e.g., ethylbenzene) quantifies the product, while acidimetric titration measures acid derivatives. Purity is confirmed via GC-MS and NMR .

Advanced Research Questions

Q. How can researchers optimize derivatization protocols using this compound for trace-level analyte detection in GC-MS?

- Methodological Answer: Derivatization efficiency depends on reaction time, temperature, and solvent polarity. For phenols or glycols, use dichloromethane as a solvent and optimize molar ratios (e.g., 2:1 derivatizing agent-to-analyte). Validate with deuterated internal standards and confirm via fragmentation patterns in MS/MS. For example, Hart et al. (1997) achieved quantification limits of <10 ng/mL in serum using this approach .

Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling points) of this compound?

- Methodological Answer: Discrepancies arise from impurities or measurement conditions. Cross-reference NIST data (boiling point: 129–130°C at 744 mmHg) and replicate experiments using calibrated instruments (e.g., ASTM-compliant distillation apparatus). Purity checks via GC-MS and Karl Fischer titration for moisture content are critical .

Q. How are by-products from this compound synthesis analyzed, and what solvents are effective for their isolation?

- Methodological Answer: By-products like perfluorinated cyclic ethers are quantified via capillary GC with isopropyl ether as the solvent. Acidimetric titration isolates acid derivatives, while hydrolysis (e.g., using NaOH) converts acyl fluorides to acids for FTIR analysis. Ethylbenzene serves as an internal standard for quantification .

Q. What challenges arise in isolating this compound from complex reaction mixtures, and how are they addressed?

- Methodological Answer: Challenges include co-elution of fluorinated by-products and hydrolytic instability. Use fractional distillation under inert atmospheres and monitor hydrolysis via pH-sensitive probes. Solvent selection (e.g., fluorinated ethers) improves separation, while LC-MS with a C18 column resolves polar impurities .

Q. Data Contradiction and Validation

Q. How do researchers reconcile conflicting data on the environmental persistence of this compound derivatives?

- Methodological Answer: Discrepancies in degradation studies may stem from varying experimental conditions (e.g., pH, temperature). Standardize testing per OECD guidelines, use isotopically labeled analogs (e.g., ¹⁸O-water) to track hydrolysis pathways, and validate via high-resolution mass spectrometry (HRMS). Comparative studies with telomerization-derived analogs can clarify structural impacts on persistence .

Q. What methodologies validate the absence of toxic intermediates in this compound synthesis?

- Methodological Answer: Screen for intermediates (e.g., perfluorooctanesulfonyl fluoride) using LC-TOF-MS with negative ion mode. Quantify via external calibration curves and confirm with toxicity assays (e.g., Daphnia magna acute toxicity tests). Green chemistry metrics (e.g., E-factor) assess process sustainability .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQBRCXWZZAFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8ClF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187142 | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-64-8 | |

| Record name | Perfluorooctanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecafluorooctanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECAFLUOROOCTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.